molecular formula C13H25N3O2 B1357348 N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide CAS No. 926255-60-9

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide

Cat. No.: B1357348
CAS No.: 926255-60-9
M. Wt: 255.36 g/mol
InChI Key: XCIAJKZQODAPLQ-UHFFFAOYSA-N
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Description

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is an organic compound that belongs to the class of piperidines and morpholines. It is primarily used in research settings, particularly in the fields of proteomics and life sciences . The compound has a molecular formula of C13H27Cl2N3O2 and a molecular weight of 328.28 g/mol .

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide is widely used in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Medicine: As a potential lead compound for the development of new therapeutic agents.

    Industry: In the production of specialized chemicals and materials

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements associated with it include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride
  • N-(3-morpholinopropyl)piperidine-4-carboxamide

Uniqueness

This compound is unique due to its specific combination of the morpholine and piperidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O2/c17-13(12-2-5-14-6-3-12)15-4-1-7-16-8-10-18-11-9-16/h12,14H,1-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCIAJKZQODAPLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225230
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926255-60-9
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926255-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Morpholinyl)propyl]-4-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (4.4 ml) is added to a solution of tert-butyl 4-(3-morpholinopropylcarbamoyl)piperidine-1-carboxylate (2.3 g) in CH2Cl2 (30 ml), and the mixture is stirred over night. The solvent is removed under reduced pressure to give crude N-(3-morpholinopropyl)piperidine-4-carboxamide (1.55 g).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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